molecular formula C20H30N4O3 B2455808 N1-(2-morpholinoethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide CAS No. 954070-88-3

N1-(2-morpholinoethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide

Cat. No.: B2455808
CAS No.: 954070-88-3
M. Wt: 374.485
InChI Key: SKKVOIMUJFEGTR-UHFFFAOYSA-N
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Description

N1-(2-morpholinoethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a morpholinoethyl group and a pyrrolidinylphenethyl group linked through an oxalamide moiety, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-morpholinoethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate Amine: The initial step involves the preparation of 2-morpholinoethylamine and 4-(pyrrolidin-1-yl)phenethylamine through standard amination reactions.

    Oxalamide Formation: The intermediate amines are then reacted with oxalyl chloride to form the oxalamide linkage. This reaction is usually carried out in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran, with the addition of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-morpholinoethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxalamide group into amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, N1-(2-morpholinoethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme functions and cellular pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N1-(2-morpholinoethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-morpholinoethyl)-N2-(4-(piperidin-1-yl)phenethyl)oxalamide
  • N1-(2-morpholinoethyl)-N2-(4-(morpholin-1-yl)phenethyl)oxalamide

Uniqueness

Compared to similar compounds, N1-(2-morpholinoethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is unique due to the presence of both morpholino and pyrrolidinyl groups. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

N'-(2-morpholin-4-ylethyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O3/c25-19(20(26)22-9-12-23-13-15-27-16-14-23)21-8-7-17-3-5-18(6-4-17)24-10-1-2-11-24/h3-6H,1-2,7-16H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKVOIMUJFEGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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